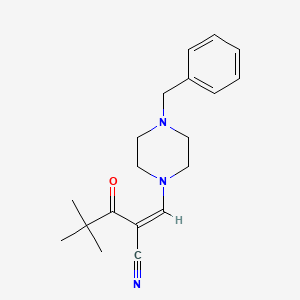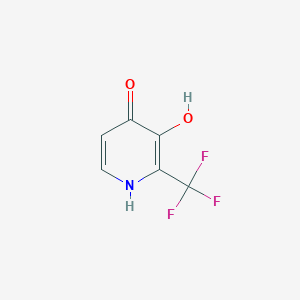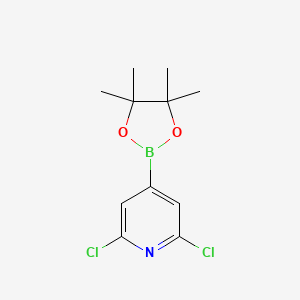![molecular formula C12H18N2O2S B1387152 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine CAS No. 942474-66-0](/img/structure/B1387152.png)
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine
Overview
Description
The compound “1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine” contains a piperazine ring, which is a heterocyclic amine, and a phenyl ring with a methylsulfonyl group attached. Piperazine rings are common in many pharmaceuticals and have various biological activities. The methylsulfonyl group is a strong electron-withdrawing group and can influence the reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring and the phenyl ring in different planes due to the sp3 hybridization of the nitrogen atoms in the piperazine ring and the sp2 hybridization of the carbon atoms in the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing methylsulfonyl group on the phenyl ring. This could make the compound more reactive towards nucleophiles .Scientific Research Applications
Anti-HIV Research
Derivatives of this compound have been evaluated for their potential as anti-HIV-1 inhibitors, showing promising results in inhibitory activity against the virus .
COX Inhibition
It has been used in vitro cyclooxygenase (COX) inhibition assays, which are important for developing anti-inflammatory drugs .
Antibacterial Therapeutics
Hybrid antimicrobials containing this compound have shown emergent antibacterial activity, representing a promising strategy in antibacterial therapy .
Proteomics Research
As a biochemical for proteomics research, this compound is used to study proteins and their functions, which is fundamental in understanding diseases and developing new therapies .
Apoptosis-Inducing Agents
It may be used in the synthesis of compounds with potent apoptosis-inducing ability, which is significant in cancer research for developing treatments that can selectively induce death in cancer cells .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-1-(4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQXMRUTQDUJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



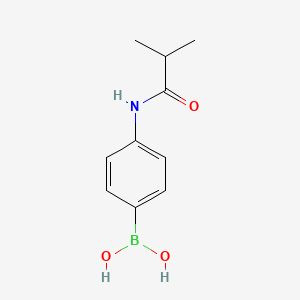

![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
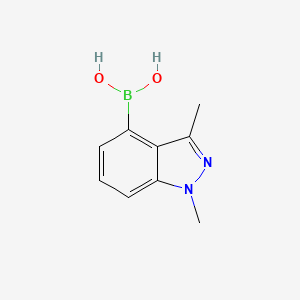
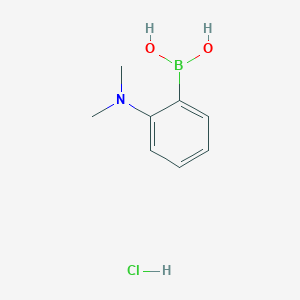
![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)
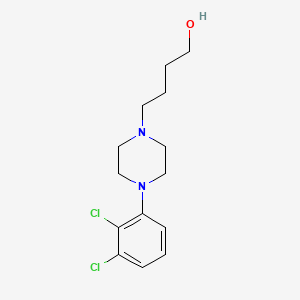
![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)
